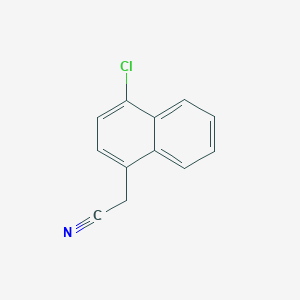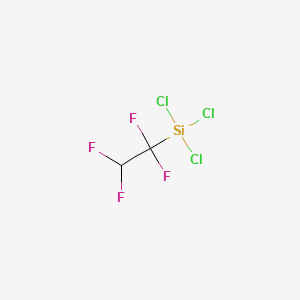
Trichloro(1,1,2,2-tetrafluoroethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichloro(1,1,2,2-tetrafluoroethyl)silane is a chemical compound with the molecular formula C₂HCl₃F₄Si and a molecular weight of 235.467 g/mol . It is also known by its IUPAC name, this compound . This compound is characterized by its high reactivity and is used in various industrial and research applications.
Métodos De Preparación
Trichloro(1,1,2,2-tetrafluoroethyl)silane can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,2,2-tetrafluoroethane with silicon tetrachloride under specific conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Análisis De Reacciones Químicas
Trichloro(1,1,2,2-tetrafluoroethyl)silane undergoes various types of chemical reactions, including substitution, oxidation, and reduction reactions . Common reagents used in these reactions include methoxotrimethylsilane, hexamethyldisilazane, and trimethylsilanol . For example, the thermal reaction of this compound with methoxotrimethylsilane can produce fluorotrimethylsilane and trimethoxo(1,1,2,2-tetrafluoroethyl)silane . These reactions often require specific conditions such as elevated temperatures and the presence of catalysts to proceed efficiently .
Aplicaciones Científicas De Investigación
Trichloro(1,1,2,2-tetrafluoroethyl)silane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organosilicon compounds . In biology and medicine, it is utilized in the development of biocompatible materials and surface modifications . Industrially, it is employed in the production of specialty polymers and coatings due to its unique chemical properties . The compound’s ability to form self-assembled monolayers makes it valuable for creating superhydrophobic surfaces .
Mecanismo De Acción
The mechanism of action of trichloro(1,1,2,2-tetrafluoroethyl)silane involves its high reactivity with various substrates. The compound can form strong bonds with silicon, oxygen, and nitrogen atoms, making it useful for surface modification and polymerization reactions . The molecular targets and pathways involved in its reactions depend on the specific application and the nature of the substrates used .
Comparación Con Compuestos Similares
Trichloro(1,1,2,2-tetrafluoroethyl)silane can be compared with other similar compounds such as trichlorosilane and trichloro(1,1,2,2-tetrafluoroethoxy)propylsilane . While trichlorosilane is highly reactive and used in the production of silicon-based materials, this compound offers unique properties due to the presence of fluorine atoms, which enhance its reactivity and stability . This makes it particularly valuable for applications requiring high-performance materials .
Similar Compounds
- Trichlorosilane
- Trichloro(1,1,2,2-tetrafluoroethoxy)propylsilane
- Trichloro(1H,1H,2H,2H-perfluorooctyl)silane
Propiedades
Número CAS |
354-83-6 |
|---|---|
Fórmula molecular |
C2HCl3F4Si |
Peso molecular |
235.46 g/mol |
Nombre IUPAC |
trichloro(1,1,2,2-tetrafluoroethyl)silane |
InChI |
InChI=1S/C2HCl3F4Si/c3-10(4,5)2(8,9)1(6)7/h1H |
Clave InChI |
XYTDULITXIJJOW-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)[Si](Cl)(Cl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



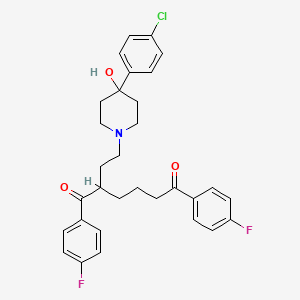

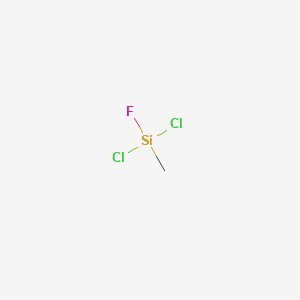
![methyl 4-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonate](/img/structure/B13424563.png)
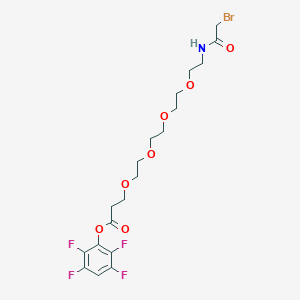
![5-[(2S,3S)-6-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B13424582.png)
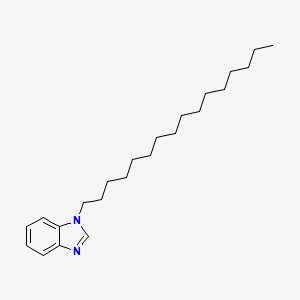
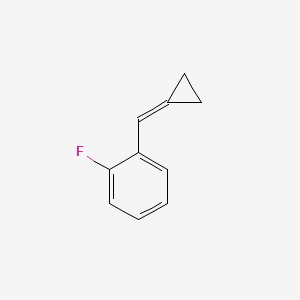
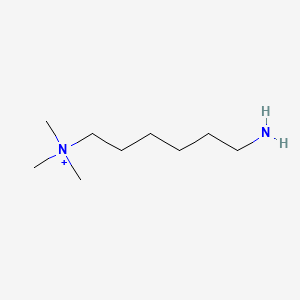
![2,5-Diethoxy-4-[(p-tolyl)thio]benzenediazonium hexafluorophosphate](/img/structure/B13424590.png)
![[(2R,3S,4R,5R)-5-[5-(acetyloxymethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl acetate](/img/structure/B13424593.png)
![(2S,3S,4S,5R)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13424600.png)
